N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide core substituted with a 2-propan-2-yl-2H-tetrazol-5-yl group at the para position and a furan-2-ylmethyl moiety on the amide nitrogen. The furan group introduces electron-rich characteristics, while the isopropyl substituent on the tetrazole enhances lipophilicity. This structural combination suggests applications in drug design, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,17,22) |
InChI Key |
USRIJJOTLDCROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoyl chloride under basic conditions to form the desired benzamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The furan ring and tetrazole moiety can interact with enzymes or receptors, modulating their activity. The benzamide group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide ()
- Structural Differences : The benzamide nitrogen in this analogue is substituted with a methyl-tetrazole group, whereas the user’s compound features a furan-2-ylmethyl group. Additionally, the propan-2-yl substituent in the user’s compound is on the tetrazole ring, whereas in this analogue, it is on the benzamide’s phenyl ring.
- Physicochemical Implications: The furan group in the user’s compound may improve solubility in polar solvents compared to the methyl-tetrazole substituent.
1,2,4-Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share a triazole core instead of tetrazole.
- Functional Group Contrasts :
- Triazoles (three nitrogen atoms) exhibit reduced aromatic stabilization compared to tetrazoles, affecting electron distribution and reactivity.
- The thione (C=S) group in triazole derivatives () introduces distinct hydrogen-bonding capabilities absent in the user’s tetrazole compound. IR spectra for thiones show νC=S at 1247–1255 cm⁻¹, whereas tetrazoles lack this feature .
Substituent-Based Analogues
Aryl-Functionalized Benzamides ()
- : Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide feature bulky aryl-thiazole substituents.
- : The compound N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide shares a furyl group but includes a cyanophenyl moiety. The cyano group’s electron-withdrawing nature contrasts with the electron-donating isopropyl group in the user’s compound, altering electronic density and binding affinities.
Spectroscopic Data
- IR Spectroscopy :
- NMR :
Data Table: Key Comparisons
Biological Activity
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing on various research findings.
Chemical Structure and Properties
Molecular Formula: C16H19N5O2
Molecular Weight: 313.35 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CO3
The compound features a furan ring, a tetrazole moiety, and a benzamide structure, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of furan derivatives followed by coupling with tetrazole derivatives under controlled conditions. Catalysts and inert atmospheres are often employed to enhance yield and purity .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound and its derivatives. A notable study synthesized twelve novel derivatives and assessed their antibacterial and antimycobacterial activities against standard and clinical strains. The results indicated that many derivatives exhibited significant antimicrobial properties, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 256 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 6 | S. epidermidis | 4 |
| Compound 1 | Various standard strains | 0.25 - 4 |
| Compound 3 | Clinical strains | 8 - 256 |
Among the tested compounds, Compound 6 demonstrated the most promising results, effectively inhibiting the growth of S. epidermidis at a concentration of just 4 µg/mL .
Cytotoxicity Studies
Cytotoxicity testing against human cancer cell lines revealed that the compounds were generally noncytotoxic towards normal (HaCaT) cell lines when evaluated using the MTT assay. This suggests a favorable safety profile for potential therapeutic applications .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, substitutions on the benzene ring and variations in the tetrazole moiety have been shown to affect antimicrobial potency significantly. Compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts with electron-donating groups .
Case Studies
- Antibacterial Activity Against Resistant Strains: A derivative of this compound was tested against multidrug-resistant Staphylococcus aureus. The compound exhibited an MIC significantly lower than that of traditional antibiotics like Ciprofloxacin, indicating its potential as an alternative treatment for resistant infections .
- In Vivo Studies: In vivo studies have shown that certain derivatives can reduce bacterial load in infected animal models, further supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide?
- Methodology : The compound can be synthesized via a multi-step process involving (i) condensation of nitro-substituted benzoyl chlorides with furan-2-ylmethylamine to form intermediates like N-(furan-2-ylmethyl)-2-nitrobenzamide (yield: 71–95%) , and (ii) cyclization with propan-2-yl-substituted tetrazole precursors under copper-catalyzed conditions. Key parameters include solvent selection (e.g., ethanol/water mixtures), reflux duration (1–5 hours), and purification via recrystallization .
- Data : Yields range from 52% to 95%, with characterization via , , and HRMS (ESI-TOF) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze (δ 7.2–8.1 ppm for aromatic protons) and (δ 160–165 ppm for carbonyl groups) shifts to confirm substitution patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles (e.g., tetrazole ring geometry) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for tetrazole-furan hybrids?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., propan-2-yl vs. methyl groups on tetrazole) on bioactivity. For example, bulky substituents may enhance receptor binding but reduce solubility .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase for Alzheimer’s applications ). Validate with in vitro assays (IC comparisons) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute Fukui indices, identifying electrophilic/nucleophilic sites .
- Solvent Effects : Use COSMO-RS to model polar aprotic solvents (e.g., DMF), which stabilize transition states in SNAr reactions .
- Validation : Compare predicted reaction sites with experimental outcomes (e.g., regioselective substitution at the benzamide para-position) .
Q. What crystallographic challenges arise during structural analysis of tetrazole-containing benzamides?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Address twinning via SHELXD .
- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Validate with R <5% and wR <15% .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
